molecular formula C14H12N2O B4255679 [2-(1H-benzimidazol-6-yl)phenyl]methanol

[2-(1H-benzimidazol-6-yl)phenyl]methanol

Cat. No. B4255679
M. Wt: 224.26 g/mol
InChI Key: CUVPECSPZTULFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(1H-benzimidazol-6-yl)phenyl]methanol, also known as BIM, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied for its potential applications in various fields, including medicine, biochemistry, and pharmacology. In

Mechanism of Action

The mechanism of action of [2-(1H-benzimidazol-6-yl)phenyl]methanol is not fully understood. However, it has been suggested that [2-(1H-benzimidazol-6-yl)phenyl]methanol may exert its effects through the inhibition of specific enzymes or proteins that are involved in the development and progression of various diseases. [2-(1H-benzimidazol-6-yl)phenyl]methanol has been shown to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
[2-(1H-benzimidazol-6-yl)phenyl]methanol has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that [2-(1H-benzimidazol-6-yl)phenyl]methanol is able to induce apoptosis, or programmed cell death, in cancer cells. In addition, [2-(1H-benzimidazol-6-yl)phenyl]methanol has been shown to inhibit the growth and proliferation of cancer cells. [2-(1H-benzimidazol-6-yl)phenyl]methanol has also been shown to exhibit antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using [2-(1H-benzimidazol-6-yl)phenyl]methanol in lab experiments is its high purity and stability. [2-(1H-benzimidazol-6-yl)phenyl]methanol can be easily synthesized in large quantities with excellent purity, making it an ideal compound for research purposes. However, one of the limitations of using [2-(1H-benzimidazol-6-yl)phenyl]methanol in lab experiments is its potential toxicity. [2-(1H-benzimidazol-6-yl)phenyl]methanol has been shown to exhibit cytotoxic effects in certain cell lines, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of [2-(1H-benzimidazol-6-yl)phenyl]methanol. One potential direction is the development of [2-(1H-benzimidazol-6-yl)phenyl]methanol-based cancer therapies. [2-(1H-benzimidazol-6-yl)phenyl]methanol has been shown to exhibit anticancer properties, and further research is needed to determine its potential as a cancer therapy. Another potential direction is the study of [2-(1H-benzimidazol-6-yl)phenyl]methanol in the treatment of neurodegenerative diseases. [2-(1H-benzimidazol-6-yl)phenyl]methanol has been shown to exhibit antioxidant properties, which may be beneficial in the treatment of these diseases. Finally, further research is needed to fully understand the mechanism of action of [2-(1H-benzimidazol-6-yl)phenyl]methanol and its potential applications in various fields of scientific research.

Scientific Research Applications

[2-(1H-benzimidazol-6-yl)phenyl]methanol has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of [2-(1H-benzimidazol-6-yl)phenyl]methanol is in the field of medicine. [2-(1H-benzimidazol-6-yl)phenyl]methanol has been shown to exhibit anticancer properties, making it a potential candidate for the development of cancer therapies. In addition, [2-(1H-benzimidazol-6-yl)phenyl]methanol has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

[2-(3H-benzimidazol-5-yl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c17-8-11-3-1-2-4-12(11)10-5-6-13-14(7-10)16-9-15-13/h1-7,9,17H,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVPECSPZTULFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=CC3=C(C=C2)N=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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